N-propylthiophene-2-sulfonamide
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Overview
Description
N-propylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C7H11NO2S2 and a molecular weight of 205.3 g/mol . This compound features a thiophene ring substituted with a sulfonamide group and a propyl chain. It is primarily used in biochemical research, particularly in proteomics .
Scientific Research Applications
N-propylthiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
Target of Action
N-Propylthiophene-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . .
Mode of Action
Based on the known mechanism of sulfonamides, it can be inferred that this compound might inhibit the bacterial enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
Sulfonamides are known to interfere with the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might lead to the inhibition of bacterial growth and reproduction by interfering with nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylthiophene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which is a highly efficient method for producing sulfonamides . This reaction typically involves the use of thiophene-2-thiol and propylamine as starting materials. The reaction is carried out under oxidative conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-propylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols and amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene-2-thiol and propylamine.
Substitution: Various substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethazine and sulfadiazine, which are used as antibacterial agents.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but differ in their oxidation state and reactivity.
Sulfoximines: Another class of organosulfur compounds with distinct chemical properties and applications.
Uniqueness
N-propylthiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a sulfonamide group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-propylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h3-4,6,8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRCJQNSXPWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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